Acridonon
Description
Acridonon is a macrocyclic compound derived from acridone, a heterocyclic aromatic organic compound. Its synthesis involves multi-step reactions, including the preparation of dihydroxyacridinone intermediates and subsequent cyclization with glucose-based ditosylates . The compound’s core structure retains the acridone backbone (10H-acridin-9-one), characterized by a planar tricyclic framework with a ketone group at position 9 . Modifications to this backbone, such as hydroxylation at positions 4 and 5, enable functionalization for macrocycle formation .
Properties
Molecular Formula |
C13H9NO2 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
9a,10-dihydroacridine-1,9-dione |
InChI |
InChI=1S/C13H9NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-7,12,14H |
InChI Key |
IWAPGMXVESUAKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3C(=O)C=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acridonon can be synthesized through various methods. One common method involves heating fenamic acid . Another approach is the condensation reaction of commercially available anthranilic acid and phenol derivatives, followed by regioselective annulation . This method is efficient and yields high amounts of this compound derivatives .
Industrial Production Methods
Industrial production of this compound often involves the use of Friedel-Crafts reactions of electron-rich arenes under strongly acidic conditions . This method is favored due to its efficiency and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Acridonon undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction of this compound can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups are commonly used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitro-substituted this compound derivatives
Scientific Research Applications
Acridonon and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as DNA intercalators and ratiometric selective ion sensors.
Biology: Acts as enzyme inhibitors and P-glycoprotein inhibitors to counter multi-drug resistance.
Medicine: Exhibits antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its strong fluorescence and stability.
Mechanism of Action
Acridonon exerts its effects through various mechanisms:
DNA Intercalation: This compound can insert itself between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes such as topoisomerase and telomerase, which are crucial for DNA replication and cell division.
Ion Sensing: This compound derivatives can selectively identify biologically useful ions, making them useful in biochemical studies.
Comparison with Similar Compounds
Key Properties of Acridonon:
- Chemical Structure : Macrocyclic derivative of 4,5-dihydroxyacridin-9(10H)-one fused with a glucose-based crown ether .
- Solubility: Poor solubility in polar and nonpolar solvents, attributed to its rigid macrocyclic structure .
Structural Analogs
2.1.1. Acridone (10H-Acridin-9-one)
Acridone serves as the foundational structure for this compound. It is a simple tricyclic compound with a ketone group at position 9, widely studied for its fluorescence and biological activity .
Key Differences :
- Acridone’s simplicity allows for high-yield synthesis and versatile applications in fluorescence-based assays , whereas this compound’s macrocyclic structure introduces synthetic complexity and solubility issues .
- Acridone derivatives are often modified at positions 1–4 for enhanced bioactivity, while this compound’s modifications focus on macrocycle formation for host-guest chemistry .
2.1.2. Acridine
Acridine, a nitrogen-containing heterocycle, shares structural similarities with this compound but lacks the ketone group and macrocyclic framework.
Key Differences :
- Acridine’s planar structure facilitates intercalation with DNA, making it useful in oncology, whereas this compound’s macrocycle may hinder such interactions .
Functional Analogs
2.2.1. Fluorescent Acridone Derivatives
Acridone derivatives, such as 9-substituted acridones synthesized via Grignard reactions, exhibit strong fluorescence and are used as sensors or biomarkers .
Key Differences :
- Fluorescent acridones prioritize electronic modifications for optical properties, while this compound’s design focuses on macrocyclic cavity formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
